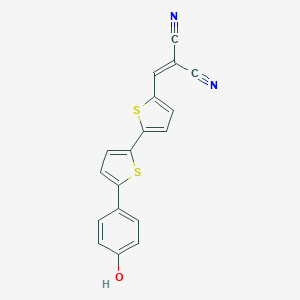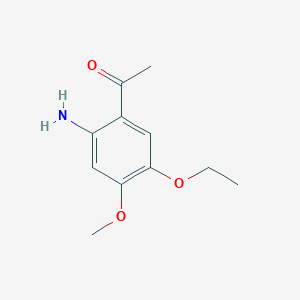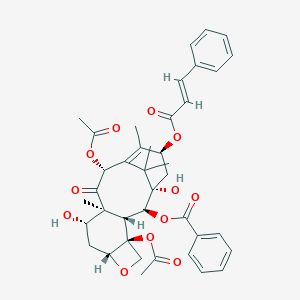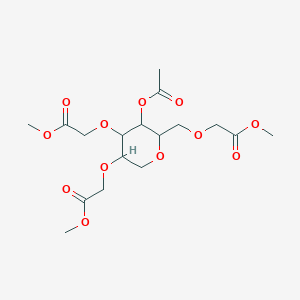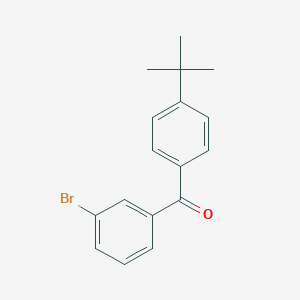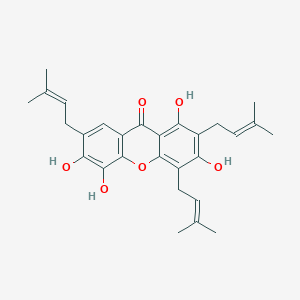
Parvifolixanthone A
描述
Parvifolixanthone A is a natural compound isolated from the twigs of Garcinia parvifolia. It is a yellow crystalline solid that is soluble in organic solvents such as alcohol and dimethyl sulfoxide but insoluble in water . This compound belongs to the xanthone family, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Parvifolixanthone A is typically carried out through plant extraction methods. The raw materials are extracted from plants rich in this substance, followed by purification and crystallization steps to obtain purified this compound .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.
化学反应分析
Types of Reactions: Parvifolixanthone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity and properties of xanthones.
Industry: Its antioxidant properties make it a potential candidate for use in food preservation and cosmetics.
作用机制
The mechanism of action of Parvifolixanthone A involves several molecular targets and pathways:
Apoptosis: It induces programmed cell death in cancer cells by activating caspases and other apoptotic proteins.
Autophagy: It promotes the degradation of cellular components through autophagy pathways.
Cell Cycle Arrest: It inhibits cell proliferation by arresting the cell cycle at specific phases.
Signaling Pathways: It modulates key signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation.
相似化合物的比较
Parvifolixanthone A can be compared with other similar xanthone compounds, highlighting its uniqueness:
Latisxanthone C: Similar structure but different functional groups.
Butyraxanthone B: Similar structure but different physicochemical properties.
Garcinone E: Similar structure but different biological activities.
Isogarciniaxanthone E: Similar structure but different pharmacological properties.
These compounds share structural similarities with this compound but differ in their specific functional groups, physicochemical properties, and biological activities.
属性
IUPAC Name |
1,3,5,6-tetrahydroxy-2,4,7-tris(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-14(2)7-10-17-13-20-25(32)21-24(31)18(11-8-15(3)4)23(30)19(12-9-16(5)6)27(21)34-28(20)26(33)22(17)29/h7-9,13,29-31,33H,10-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAAZIOBAWMBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




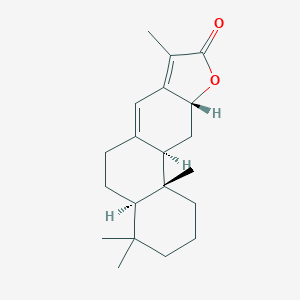

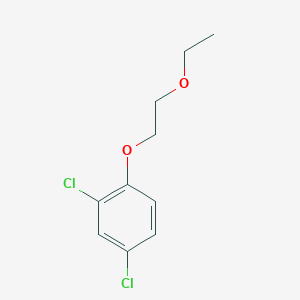
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)

